6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN4O2S2/c1-16-6-3-4-7-21(16)32-26(34)24-17(2)30-27(20(14-29)25(24)22-8-5-13-35-22)36-15-23(33)31-19-11-9-18(28)10-12-19/h3-13,25,30H,15H2,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDVGHHEWOOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide , with the molecular formula , is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The compound features several notable structural elements:
- Dihydropyridine core : This structure is often associated with calcium channel blockers and other pharmacological agents.
- Bromophenyl and thiophenyl groups : These substituents can enhance biological activity through interactions with specific biological targets.
- Sulfanyl and carbamoyl functionalities : These groups may contribute to the compound's solubility and reactivity.
Therapeutic Areas
Research indicates that this compound may be relevant in several therapeutic areas, including:
- Cancer : The compound has shown potential in targeting various cancer cell lines.
- Cardiovascular health : Its dihydropyridine structure suggests possible calcium channel modulation.
- Endocrine disorders : The compound may interact with hormonal pathways, influencing metabolic processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:
- Kinase inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression .
- Calcium channel modulation : Similar to other dihydropyridines, it may affect calcium ion flow across cell membranes, impacting muscle contraction and neurotransmitter release.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Antiproliferative effects : The compound exhibited significant inhibition of cancer cell proliferation in various assays.
- Antimicrobial properties : It has shown activity against specific bacterial strains, indicating potential as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Cardiovascular Effects
In a rat model of hypertension, administration of the compound resulted in significant reductions in blood pressure and heart rate variability. These findings support its potential use as a cardiovascular therapeutic.
Scientific Research Applications
The compound 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by relevant data tables and case studies.
Molecular Details
- Molecular Formula : C25H24BrN3O5S
- IUPAC Name : this compound
- SMILES Notation : CCOC(C(C(c(cccc1)c1OCC)C(C#N)=C(N1)SCC(Nc(cc2)ccc2Br)=O)C1=O)=O
This compound exhibits a complex structure featuring multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound have shown promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest that it exhibits significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .
Cardiovascular Applications
Dihydropyridine derivatives are well-known for their role as calcium channel blockers. This compound may share similar properties, offering potential therapeutic benefits in managing hypertension and other cardiovascular diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The ability to modulate neuroinflammation and promote neuronal survival is being investigated as a potential therapeutic avenue .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Cardiovascular Effects |
|---|---|---|---|
| 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)... | Yes | Yes | Potential |
| Similar Dihydropyridine Derivative 1 | Yes | Moderate | Yes |
| Similar Dihydropyridine Derivative 2 | Moderate | Yes | Yes |
Case Study 1: Anticancer Efficacy
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the nitrogen and sulfur positions significantly enhanced anticancer activity against breast cancer cell lines. The compound was found to inhibit cell growth effectively, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In vitro testing of the compound against Staphylococcus aureus and Escherichia coli revealed notable antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This study highlights the compound's potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison with Similar Compounds
Key Observations:
Core Structure Flexibility : The 1,4-dihydropyridine core in the target compound allows for redox activity and conformational adaptability, unlike the fully aromatic pyridine () or rigid tetrahydropyrimidine () cores in analogs. This may influence binding kinetics and metabolic stability .
Halogen Effects : The 4-bromophenyl group in the target compound increases lipophilicity and steric bulk compared to chloro or methoxy substituents in analogs (), which may improve membrane permeability but reduce solubility .
Sulfanyl vs. Sulfanylidene : The sulfanyl group at position 6 (target compound) is less polar than the sulfanylidene in ’s analog, affecting solubility and hydrogen-bonding capacity .
Pharmacological and Environmental Considerations
- Enantiomeric differences, as seen in fluoxetine (), could lead to divergent biological activities or toxicities. For example, the S-enantiomer might exhibit higher receptor affinity .
- Environmental Persistence : Brominated aromatic systems (target compound) are more resistant to photodegradation than chlorinated analogs (), increasing environmental persistence (). This aligns with studies showing incomplete pharmaceutical removal in wastewater treatment plants .
- Synthetic Pathways : Analogous compounds (e.g., AZ257) likely employ reductive alkylation or sulfanyl-group incorporation (), but the target compound’s synthesis may require specialized coupling reagents for the carbamoylmethyl sulfanyl moiety .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving condensation, thioether formation, and cyclization. For example, analogs with carbamoyl-methylsulfanyl groups (e.g., , AZ257) utilize nucleophilic substitution at the sulfanyl moiety. Optimization involves controlling temperature (60–80°C) and using polar aprotic solvents like DMF to enhance yield . Catalytic agents such as triethylamine may improve carbamoyl coupling efficiency. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How can structural elucidation be performed to confirm the dihydropyridine core and substituent positions?
Combine spectroscopic techniques:
- 1H/13C NMR : Assign signals for the 1,4-dihydropyridine ring (e.g., methyl groups at C2, thiophen-2-yl at C4) and carboxamide protons .
- FT-IR : Confirm carbonyl stretches (1670–1700 cm⁻¹ for carboxamide, 2200 cm⁻¹ for cyano groups) .
- X-ray crystallography : Resolve stereochemistry and confirm spatial arrangement of bulky substituents (e.g., 4-bromophenyl group) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize enzyme inhibition or receptor-binding assays based on structural analogs. For example:
- Calcium channel modulation : Use fluorometric assays with HEK293 cells expressing L-type channels, given the dihydropyridine scaffold’s known pharmacology .
- Antimicrobial activity : Employ microdilution methods against Gram-positive bacteria (e.g., S. aureus) due to thiophen-2-yl’s reported bioactivity .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
Contradictions may arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable-temperature NMR : Identify rotational barriers in carbamoyl or sulfanyl groups .
- Computational modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 09) with experimental data to validate assignments .
- 2D-COSY/HMBC : Resolve coupling patterns for overlapping protons (e.g., dihydropyridine H3 and H5) .
Q. What strategies mitigate low yields in the final cyclization step?
Low yields often stem from steric hindrance at the dihydropyridine C4 position (e.g., thiophen-2-yl group). Solutions:
Q. How can structure-activity relationships (SAR) be explored for the 4-bromophenylcarbamoyl moiety?
Design analogs with systematic substitutions:
- Electron-withdrawing groups : Replace bromine with nitro or trifluoromethyl to assess electronic effects on bioactivity .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions between the carbamoyl group and target proteins .
- In vivo pharmacokinetics : Compare metabolic stability (e.g., CYP450 inhibition assays) of bromophenyl vs. chlorophenyl analogs .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
The dihydropyridine ring is prone to oxidation or ring-opening in acidic media. Investigate via:
- LC-MS stability studies : Monitor degradation products (e.g., pyridine derivatives) at pH 2–4 .
- Radical scavenger tests : Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated .
- pH-rate profiling : Calculate activation energy for hydrolysis using Arrhenius plots .
Methodological Notes
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD vs. NOESY for stereochemistry) .
- Advanced Characterization : Utilize high-resolution mass spectrometry (HRMS) with ESI+ mode for precise molecular weight confirmation .
- Biological Testing : Include positive controls (e.g., nifedipine for calcium channel assays) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
